Boc-3,5-二碘-L-甲状腺素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Boc-3,5-diiodo-L-thyronine involves unique methodologies to incorporate the specific iodine atoms and protect the amino group. Sorimachi and Cahnmann (1977) detailed a method involving the coupling of diiodo-L-tyrosine with 4-hydroxy-3,5-diiodophenylpyruvic acid to form L-thyroxine, which is then modified to produce 3,5-diiodo-L-thyronine with high specificity and yield (Sorimachi & Cahnmann, 1977).

Molecular Structure Analysis

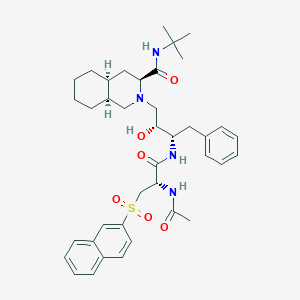

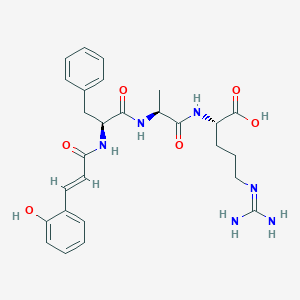

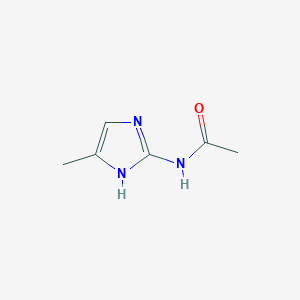

The molecular structure of Boc-3,5-diiodo-L-thyronine is characterized by the presence of iodine atoms at the 3 and 5 positions of the thyronine ring. This modification significantly alters its physical and chemical properties compared to the parent thyroid hormones. Research by Leeson et al. (1988) on the synthesis and structure-activity relationships of thyroid hormone analogs sheds light on how modifications at specific positions affect activity and receptor binding (Leeson et al., 1988).

Chemical Reactions and Properties

Boc-3,5-diiodo-L-thyronine undergoes specific chemical reactions based on its unique structure. The presence of iodine atoms and the Boc-protected amino group influence its reactivity and interactions with other molecules. The synthesis and reactions detailed by Bender et al. (2015) provide insights into the chemical properties and potential applications of Boc-protected amino acids and derivatives in the development of opioid ligands, demonstrating the versatility and reactivity of these compounds (Bender et al., 2015).

Physical Properties Analysis

The physical properties of Boc-3,5-diiodo-L-thyronine, such as solubility, melting point, and stability, are crucial for its handling and application in research. These properties are influenced by the molecular structure, particularly the iodination pattern and the protective groups used. Studies on the synthesis and characterization of boron compounds, as discussed by Cornet et al. (2003), provide a basis for understanding the impact of molecular modifications on the physical properties of such compounds (Cornet et al., 2003).

Chemical Properties Analysis

The chemical properties of Boc-3,5-diiodo-L-thyronine, including its reactivity, interaction with other molecules, and stability under various conditions, are defined by its structural attributes. The work by Sato and Cahnmann (1980) on synthesizing triiodothyronine analogs provides insights into the chemical behavior and potential reactivity of iodinated thyronine derivatives, highlighting the importance of precise iodination for achieving desired chemical properties (Sato & Cahnmann, 1980).

科学研究应用

代谢和激素测定

Boc-3,5-二碘-L-甲状腺素是甲状腺激素的内源衍生物,具有潜在的代谢效应。一种针对人类血清中3,5-二碘-L-甲状腺素(3,5-T2)及其同分异构体进行质谱(MS)定量的新方法展示了其存在于所有样本中,突显了其在人体生理学和内分泌学研究中的潜在作用(Lorenzini et al., 2019)。该方法为研究3,5-T2在内分泌稳态中的生理和病理作用提供了可靠的测定方法。

啮齿动物的代谢活动

研究表明,3,5-二碘-L-甲状腺素(3,5-T2)在啮齿动物模型中表现出有趣的代谢活性。外源性给予3,5-T2会迅速增加静息代谢率并具有降脂作用。然而,其在人类中的影响需要进一步分析,表明3,5-T2可能是能量代谢的有效调节剂,通过可能与甲状腺激素受体无关的机制发挥作用,线粒体可能是一个可能的细胞靶点(Senese et al., 2018)。

对身体组成和代谢的影响

由于其影响能量和脂质代谢的代谢活性,3,5-T2被提议作为治疗肥胖和肝脂肪变性的降脂剂。在饮食诱导肥胖小鼠中的实验揭示了3,5-T2类似于T3的剂量依赖性甲状腺模拟效应,表明其在代谢综合征干预中的潜力(Jonas et al., 2015)。

生化测定和定量

一种新型的3,5-T2竞争性化学发光免疫测定显示了其在人类血清中的稳定性以及甲状腺切除和T4替代患者血清中其升高的水平,支持3,5-T2从T4产生的甲状腺外产生。该测定为了解3,5-T2在甲状腺功能和代谢中的生理和病理作用提供了见解(Lehmphul et al., 2014)。

分子和细胞机制

研究重点放在3,5-T2引发其作用的细胞和分子机制上。研究评估了其对线粒体DNA损伤和修复的影响,表明T2和T3都可以通过不同的机制修复线粒体DNA损伤,为理解甲状腺激素及其衍生物的线粒体效应提供了基础(Cioffi等,2019)。

代谢组学和血清浓度

代谢组学研究将血清中的3,5-T2浓度与人类中间代谢联系起来,表明其与葡萄糖和脂质代谢、氧化应激和增强药物代谢有关。这表明循环3,5-T2对葡萄糖和脂质代谢的代谢效应,突显了其在代谢健康中的潜在作用(Pietzner et al., 2015)。

未来方向

3,5-diiodo-L-thyronine has been attracting increasing interest because some of its metabolic effects are similar to those induced by T3, but it seems to be safer . The main target of 3,5-diiodo-L-thyronine is the mitochondria, and it has been hypothesized that, by acting mainly on mitochondrial function and oxidative stress, 3,5-diiodo-L-thyronine might prevent and revert tissue damages and hepatic steatosis induced by a hyper-lipid diet, while concomitantly reducing the circulating levels of low-density lipoproteins (LDL) and triglycerides .

属性

IUPAC Name |

(2S)-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21I2NO6/c1-20(2,3)29-19(27)23-16(18(25)26)10-11-8-14(21)17(15(22)9-11)28-13-6-4-12(24)5-7-13/h4-9,16,24H,10H2,1-3H3,(H,23,27)(H,25,26)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITVZOAWZWYUTL-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)O)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)O)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21I2NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437729 |

Source

|

| Record name | Boc-3,5-diiodo-L-thyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-3,5-diiodo-L-thyronine | |

CAS RN |

178877-78-6 |

Source

|

| Record name | Boc-3,5-diiodo-L-thyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B61946.png)

![2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline](/img/structure/B61948.png)

![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]formamide](/img/structure/B61958.png)

![2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B61965.png)

![1-Methoxy-4-methyl-1H-benzo[d]imidazole](/img/structure/B61969.png)

![2-(p-Tolyl)oxazolo[4,5-b]pyridine](/img/structure/B61973.png)